C18H34Ino2
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Overview
Description
The compound with the molecular formula C18H34O2 oleic acid . It is a monounsaturated fatty acid that occurs naturally in various animal and vegetable fats and oils. Oleic acid is an odorless, colorless oil, although commercial samples may appear yellowish due to impurities . It is a common component of many natural oils, including olive oil, and is known for its beneficial properties in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic acid can be synthesized through the hydrolysis of triglycerides, which are the main constituents of natural fats and oils. The hydrolysis process involves breaking down the triglycerides into glycerol and fatty acids, including oleic acid. This can be achieved using water (hydrolysis) or steam (steam hydrolysis) under high pressure and temperature .
Industrial Production Methods: Industrially, oleic acid is produced by the saponification of fats and oils, followed by acidification. In this process, fats and oils are treated with a strong base, such as sodium hydroxide, to form soap and glycerol. The soap is then acidified to release the fatty acids, including oleic acid .
Chemical Reactions Analysis
Types of Reactions: Oleic acid undergoes typical reactions of carboxylic acids and alkenes. Some of the key reactions include:
Hydrogenation: The double bond in oleic acid can be hydrogenated to form stearic acid, a saturated fatty acid.
Addition Reactions: Iodine can add across the double bond in oleic acid.
Common Reagents and Conditions:
Hydrogenation: Requires a catalyst such as palladium or nickel and hydrogen gas.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or ozone.
Addition Reactions: Iodine or bromine can be used to add across the double bond.
Major Products Formed:
Stearic Acid: Formed by hydrogenation of oleic acid.
Oxidation Products: Include aldehydes, ketones, and carboxylic acids.
Scientific Research Applications
Oleic acid has a wide range of applications in scientific research and various industries:
Mechanism of Action
Oleic acid exerts its effects through various molecular targets and pathways:
Cell Membrane: It is a key component of cell membranes, influencing their fluidity and function.
Cholesterol Metabolism: Oleic acid can modulate cholesterol metabolism by increasing the levels of high-density lipoprotein (HDL) and decreasing low-density lipoprotein (LDL) levels.
Anti-inflammatory Effects: It has been shown to have anti-inflammatory properties by modulating the expression of inflammatory cytokines.
Comparison with Similar Compounds
Oleic acid can be compared with other similar fatty acids:
Stearic Acid (C18H36O2): A saturated fatty acid that lacks the double bond present in oleic acid.
Linoleic Acid (C18H32O2): A polyunsaturated fatty acid with two double bonds, making it more prone to oxidation than oleic acid.
Palmitic Acid (C16H32O2): A saturated fatty acid with a shorter carbon chain compared to oleic acid.
Uniqueness: Oleic acid is unique due to its monounsaturated nature, which provides a balance between stability and reactivity. This makes it less prone to oxidation compared to polyunsaturated fatty acids while still offering health benefits associated with unsaturated fats .
Properties
Molecular Formula |
C18H34INO2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
[2-(2-methylpropyl)cyclohexyl] 2-(1-methylpiperidin-1-ium-1-yl)acetate;iodide |
InChI |
InChI=1S/C18H34NO2.HI/c1-15(2)13-16-9-5-6-10-17(16)21-18(20)14-19(3)11-7-4-8-12-19;/h15-17H,4-14H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
KAPDALONSPMLTG-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CC1CCCCC1OC(=O)C[N+]2(CCCCC2)C.[I-] |
Origin of Product |
United States |
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